
N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide
Overview
Description
Molecular Formula: C₁₂H₉F₃N₂O₂ Molecular Weight: 270.21 g/mol CAS No.: 90357-51-0 Key Features:
- Structural Motif: Contains a 2-methyloxirane (epoxide) ring linked to a carboxamide group and a 4-cyano-3-(trifluoromethyl)phenyl moiety .
- Role: Intermediate in synthesizing bicalutamide, a nonsteroidal anti-androgen used for prostate cancer treatment .
- Purity: ≥98% (industrial grade) .
- Spectral Data:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of baloxavir marboxil involves several key steps:
Nucleophilic Substitution: Polysubstituted 2,3-difluoro-6-halogenated benzyl alcohol undergoes nucleophilic substitution to form 2,3-difluoro-6-halogenated benzyl halide.
Grignard Reaction: The benzyl halide is then subjected to a Grignard reaction to produce 3,4-difluoro-2-(phenylthio)methyl)benzoic acid.
Friedel-Crafts Acylation: This intermediate undergoes Friedel-Crafts acylation to form 7,8-difluorodibenzo[b,e]thiophene-11(6H)-one.
Industrial Production Methods: An efficient industrial synthesis method involves the use of microwave irradiation and a solid acid catalyst (HND-580), which significantly reduces reaction time and improves yield . This method is environmentally friendly and suitable for large-scale production.
Types of Reactions:
Oxidation and Reduction: Baloxavir marboxil can undergo oxidation and reduction reactions, which are essential for its metabolic activation in the body.
Substitution: The compound can participate in nucleophilic substitution reactions during its synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Polysubstituted benzyl alcohol and halides are used under specific conditions.
Grignard Reaction: Magnesium and appropriate solvents are used for the Grignard reaction.
Friedel-Crafts Acylation: Lewis acids like aluminum chloride are used as catalysts.
Major Products:
Scientific Research Applications
Intermediate in Drug Synthesis
N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide is primarily recognized as an intermediate in the synthesis of bicalutamide, a well-known non-steroidal anti-androgen used in the treatment of prostate cancer. The compound serves as a critical precursor that facilitates the formation of bicalutamide through various chemical reactions, highlighting its significance in medicinal chemistry .
Anticancer Research
Due to its role in synthesizing bicalutamide, this compound is also relevant in broader anticancer research. Studies have demonstrated that bicalutamide effectively inhibits androgen receptors, making it a vital component in therapeutic protocols for hormone-sensitive cancers . The structural characteristics of this compound contribute to its efficacy in these applications.
Reactive Intermediates
This compound acts as a reactive intermediate in various organic synthesis processes. Its epoxide functionality allows it to participate in nucleophilic addition reactions, making it useful for creating more complex organic molecules. The trifluoromethyl and cyano groups enhance its reactivity and selectivity, which are advantageous in synthetic pathways .
Material Science
In material science, compounds like this compound can be utilized for developing specialty polymers and coatings due to their unique chemical properties. The incorporation of fluorinated groups often imparts desirable characteristics such as increased thermal stability and chemical resistance .
Case Studies and Research Findings
Mechanism of Action
Baloxavir marboxil is a cap-dependent endonuclease inhibitor. After administration, it is hydrolyzed to baloxavir acid, which inhibits the polymerase acidic protein of the influenza virus . This inhibition prevents the virus from replicating its RNA, thereby reducing viral proliferation and alleviating symptoms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Bicalutamide Derivatives and PROTAC Analogs
Structurally Similar Compounds (Non-PROTAC)
Key Research Findings
Epoxide Reactivity : The oxirane ring in the target compound enables ring-opening reactions for PROTAC synthesis, critical for linking to E3 ligase ligands .
Degradation Pathways: Hydrolysis of the epoxide generates diol impurities (e.g., Catalog No. PA 02 0361003), necessitating strict storage conditions (inert atmosphere, room temperature) .
Structural-Activity Relationship (SAR) :
Biological Activity
N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, commonly referred to as a bicalutamide intermediate, is a compound with significant biological activity, particularly in the context of androgen receptor modulation. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 270.21 g/mol
- CAS Number : 90357-51-0
- Purity : >95% (GC)
Structural Characteristics
The structure of this compound features a trifluoromethyl group and a cyano group on the aromatic ring, which are known to enhance the biological activity of compounds. The presence of these functional groups contributes to its ability to interact with biological targets effectively.
The compound acts primarily as an androgen receptor modulator. It is structurally related to bicalutamide, an established non-steroidal anti-androgen used in prostate cancer treatment. The mechanism involves binding to androgen receptors and inhibiting their activity, thereby affecting testosterone-related pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits high binding affinity for androgen receptors. For instance, it has been reported that this compound can inhibit androgen-induced cell proliferation in prostate cancer cell lines, showcasing its potential as an anti-cancer agent .
In Vivo Studies
Research involving animal models has provided insights into the pharmacological effects of this compound:
- Study on Male Rats : In a study using castrated male rats, the compound showed significant suppression of luteinizing hormone (LH) levels and reduced prostate size at doses greater than 0.1 mg/day. This indicates its effectiveness in reducing androgenic activity .
- Reversibility of Effects : Notably, after cessation of treatment with this compound, normal fertility was restored within 100 days, suggesting that its effects are reversible and may be suitable for temporary hormonal contraception .
Case Study 1: Hormonal Contraception
A notable case study involved the administration of this compound in combination with estradiol benzoate (EB) to male rats. The results indicated that four out of six treated animals exhibited no sperm production during mating trials, demonstrating its potential for use in male hormonal contraception .
Case Study 2: Prostate Cancer Treatment
In another study focusing on prostate cancer treatment, the compound was evaluated for its ability to modulate androgen receptor activity. Results showed that it effectively inhibited tumor growth in androgen-sensitive prostate cancer models, reinforcing its therapeutic potential .
Table 1: Summary of Biological Activity Studies
Study Type | Model | Dose Range | Key Findings |
---|---|---|---|
In Vitro | Prostate Cancer Cells | N/A | Inhibition of cell proliferation |
In Vivo | Castrated Male Rats | >0.1 mg/day | Suppression of LH; reduced prostate size |
Hormonal Contraception | Male Rats | EB + Compound | No sperm production in 4/6 animals |
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 270.21 g/mol |
CAS Number | 90357-51-0 |
Purity | >95% (GC) |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, and how are yields maximized?
- Methodological Answer : The compound is synthesized via epoxide formation from precursors under inert conditions (argon atmosphere). A reported procedure involves reacting 1.56 mmol of the precursor in anhydrous THF, followed by overnight stirring, extraction with ethyl acetate, and purification via silica gel column chromatography (eluent: ethyl acetate/hexane, 1:2 v/v), yielding 63% as a white solid . Alternative methods achieve 86% yield using similar column chromatography but with CDCl3 for NMR validation (δ 1.68 ppm for methyl groups) .
Q. How is enantiomeric purity assessed for this compound using HPLC?
- Methodological Answer : Direct high-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers. For analogs, methods involve isocratic elution with acetonitrile/water mixtures and UV detection at 254 nm. Retention times and peak area ratios determine enantiomeric excess, critical for pharmacological studies .
Q. What spectroscopic techniques validate the structural integrity of the compound?
- Methodological Answer : ¹H NMR (e.g., δ 8.38 ppm for aromatic protons) and ¹³C NMR confirm the oxirane ring and trifluoromethyl substitution . Mass spectrometry (MS) identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns, while IR spectroscopy verifies carbonyl (C=O) and cyano (C≡N) groups .
Advanced Research Questions
Q. How does the epoxide ring in this compound facilitate its use in PROTACs for androgen receptor degradation?
- Methodological Answer : The epoxide’s electrophilic nature allows nucleophilic attack by thiols or phenols in PROTAC linker design. For example, reaction with 4-fluorophenylthiol in anhydrous DMF forms thioether derivatives (e.g., compound 7a), which are purified via column chromatography and characterized by NMR. These derivatives bind E3 ligases, enabling targeted protein degradation .
Q. What computational strategies predict the stability of crystalline polymorphs of this compound?
- Methodological Answer : Density functional theory (DFT) calculates lattice energies and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). X-ray crystallography (e.g., SHELX refinement) resolves polymorphic structures, with unit cell parameters (a=5.980 Å, β=96.1°) and space group assignments (P21) guiding stability predictions .
Q. How are pharmacokinetic properties (ADME) evaluated for this compound in preclinical models?
- Methodological Answer : Radiolabeled analogs are administered to rats, with plasma and tissue samples analyzed via LC-MS/MS. Key parameters include bioavailability (Cₘₐₓ), half-life (t₁/₂), and metabolic pathways (e.g., cytochrome P450 oxidation). Excretion studies quantify metabolites in urine and feces .
Q. Contradictions and Limitations
- Stereochemical Purity : While describes HPLC enantioseparation, highlights challenges in isolating pure enantiomers due to racemization risks during synthesis.
- Polymorph Stability : reports crystalline forms of analogs, but no direct data exists for the target compound, necessitating extrapolation from structural analogs.
Properties
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-11(6-19-11)10(18)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4H,6H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUQTWDUTIAAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436169 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90357-51-0 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90357-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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